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molecular formula C12H9N3O B1265924 N-(4-(2,2-Dicyanovinyl)phenyl)acetamide CAS No. 26088-79-9

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide

Cat. No. B1265924
M. Wt: 211.22 g/mol
InChI Key: HDJOIOGUBRECCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045631B2

Procedure details

311.4 g (1.9 mol) of 4-acetaminobenzaldehyde and 131 g (1.99 mol) of malonitrile are initially introduced in 1 330 ml of ethanol, and 6 ml of piperidine are then added. The mixture is stirred under reflux for 30 minutes. After cooling down to room temperature, the crystals are filtered off with suction and dried.
Quantity
311.4 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].C(#N)[CH:14]([CH2:16][C:17]#[N:18])O.[NH:20]1CCCCC1>C(O)C>[C:17]([C:16]([C:14]#[N:20])=[CH:9][C:8]1[CH:11]=[CH:12][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1)#[N:18]

Inputs

Step One
Name
Quantity
311.4 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=O)C=C1
Name
Quantity
131 g
Type
reactant
Smiles
C(C(O)CC#N)#N
Name
Quantity
6 mL
Type
reactant
Smiles
N1CCCCC1
Name
1
Quantity
330 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(#N)C(=CC1=CC=C(C=C1)NC(C)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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